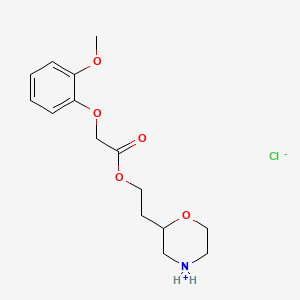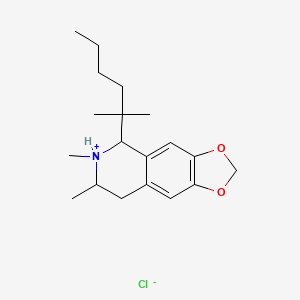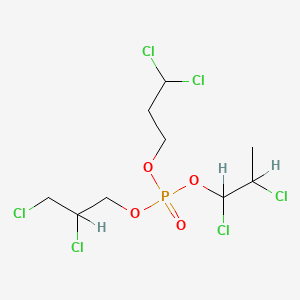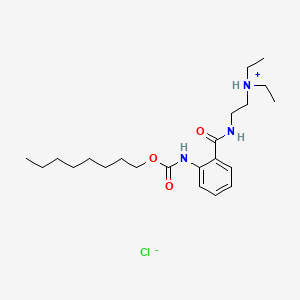
Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride typically involves the reaction of 2-chloro-10-phenothiazine with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the phenothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine ring.
Wissenschaftliche Forschungsanwendungen
Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of various industrial products, including dyes and pigments.
Wirkmechanismus
The mechanism of action of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chloro-10-phenothiazinyl)-N-methyl-1-propanamine
- N’-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
Uniqueness
Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
101398-50-9 |
|---|---|
Molekularformel |
C18H21Cl2N3S |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C18H20ClN3S.ClH/c1-21(2)13-20-10-5-11-22-15-6-3-4-7-17(15)23-18-9-8-14(19)12-16(18)22;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H |
InChI-Schlüssel |
VANQNKXQDBOEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)









![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
